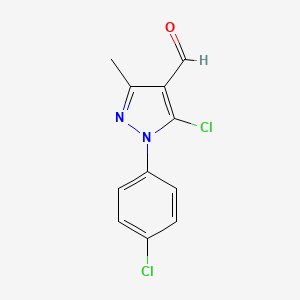
5-Chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Übersicht
Beschreibung
5-Chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde is a synthetic compound that belongs to the class of organic compounds known as pyrazoles. It is an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. It is a pale yellow solid with a melting point of 38–39°C . It has a molecular formula of C13H9Cl2N2O and a molecular weight of 278.12 g/mol.
Synthesis Analysis
The synthesis of this compound has been a subject of interest due to its potential applications in various fields of chemistry and pharmacology . One study details the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its potential as a versatile intermediate . The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis
The compound serves as a precursor in various chemical reactions . For instance, it has been used in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines, highlighting its utility in constructing complex heterocyclic structures .Physical and Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 38–39°C . It has a molecular formula of C13H9Cl2N2O and a molecular weight of 278.12 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
- A study by Cuartas et al. (2017) discusses the synthesis of reduced 3,4'-bipyrazoles from a simple pyrazole precursor like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its role in the creation of complex molecular structures with potential applications in material science and chemistry (Cuartas et al., 2017).
Chemical Transformations and Reactions
- Becher et al. (1992) reported the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, producing a mix of compounds that demonstrates the chemical versatility of the pyrazole derivative in various organic reactions (Becher et al., 1992).
- Kumar et al. (2019) detailed the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, showcasing another facet of its reactivity and utility in synthetic chemistry (Kumar et al., 2019).
Wirkmechanismus
Target of Action
Pyrazole derivatives, to which this compound belongs, have been found to interact with a wide range of targets due to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde . These factors can include pH, temperature, and the presence of other molecules in the environment.
Biochemische Analyse
Biochemical Properties
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for its biological activity and therapeutic potential.
Cellular Effects
The effects of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as reduced proliferation of cancer cells or decreased production of inflammatory cytokines. The compound’s impact on cellular metabolism includes changes in the levels of key metabolites, which can affect overall cell health and function.
Molecular Mechanism
At the molecular level, 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound can influence enzyme activity by altering their conformation, thereby affecting their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, such as prolonged inhibition of inflammatory pathways or continuous suppression of cancer cell proliferation.
Dosage Effects in Animal Models
The effects of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production. Additionally, the compound can affect the levels of key metabolites, such as glucose and lipids, which are essential for cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and then distributed to various organelles, such as the nucleus or mitochondria. The compound’s distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDQOECLUVKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167656 | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77509-93-4 | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


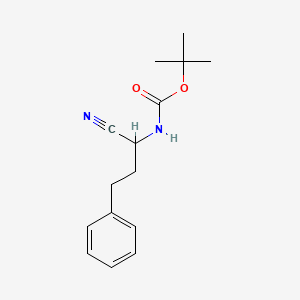

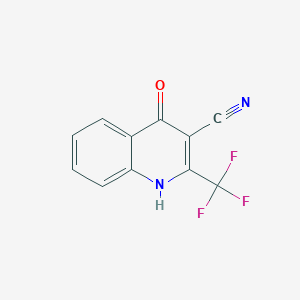

![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)
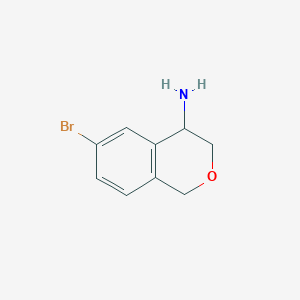
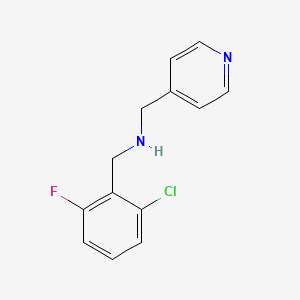
![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)
![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)
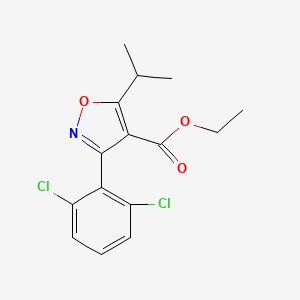
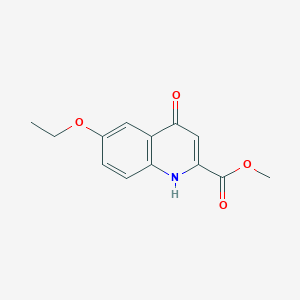
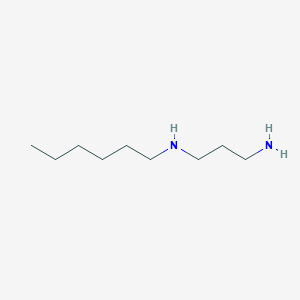
![Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide](/img/structure/B3154409.png)
![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)
